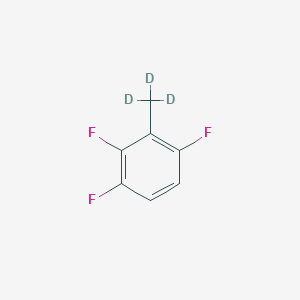

2,3,6-Trifluorotoluene (Methyl D3)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,6-Trifluorotoluene (Methyl D3) is an organic compound characterized by the presence of three fluorine atoms attached to a toluene ring. This compound is notable for its use in various chemical syntheses and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Laboratory Synthesis: In a laboratory setting, 2,3,6-Trifluorotoluene (Methyl D3) can be synthesized through the halogenation of toluene

Industrially, the compound is often produced by the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor. This method is efficient for large-scale production and involves the following reaction:Industrial Production: C6H5CCl3+3HF→C6H5CF3+3HCl

Types of Reactions:

Substitution Reactions: 2,3,6-Trifluorotoluene (Methyl D3) undergoes electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form trifluoromethylbenzoic acid using strong oxidizing agents such as potassium permanganate.

Reduction Reactions: Reduction of 2,3,6-Trifluorotoluene (Methyl D3) can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like aluminum trichloride or iron(III) chloride are commonly used as catalysts.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Products vary depending on the substituent introduced.

Oxidation: Trifluoromethylbenzoic acid.

Reduction: Hydrogenated derivatives of 2,3,6-Trifluorotoluene (Methyl D3).

Aplicaciones Científicas De Investigación

Solvent in Organic Synthesis

Overview:

2,3,6-Trifluorotoluene is recognized as a low-toxicity alternative to traditional solvents like dichloromethane. It is particularly useful in reactions requiring higher boiling solvents due to its boiling point of approximately 103 °C.

Applications:

- Lewis Acid-Catalyzed Reactions: It serves as a solvent in mild Lewis-acid catalyzed reactions such as Friedel-Crafts acylation and alkylation. The solvent's dielectric constant (9.18) is comparable to that of dichloromethane (9.04), making it effective in similar chemical environments .

- Synthetic Intermediate: 2,3,6-Trifluorotoluene is utilized as a precursor for synthesizing various compounds, including herbicides and pharmaceuticals. For example, it is a key intermediate in the production of fluometuron, an herbicide derived from its derivative 3-aminobenzotrifluoride .

Pharmaceutical Applications

Overview:

The compound plays a crucial role in the pharmaceutical industry due to its utility in synthesizing biologically active compounds.

Case Studies:

- Flumetramide Production: This skeletal muscle relaxant is synthesized from 2,3,6-trifluorotoluene through multiple steps involving nitration and reduction processes .

- Anesthetic Compounds: Research indicates that derivatives of trifluorotoluene exhibit potential as oral anesthetics with minimal side effects. For instance, studies on compounds related to trifluorotoluene show promising results in reducing the minimum alveolar concentration of isoflurane without significant cardiovascular effects .

Environmental Applications

Overview:

Recent studies have explored the use of 2,3,6-trifluorotoluene in environmental chemistry.

Applications:

- Charge Transfer Studies: It has been identified as an effective solvent for studying ion transfer across liquid-liquid interfaces. This application is vital for understanding electrochemical processes in environmental systems .

- Contaminants of Emerging Concern: The European Chemical Agency recognizes trifluorotoluene's presence in consumer products such as coatings and inks, prompting investigations into its environmental impact and behavior .

Toxicological Studies

Overview:

Understanding the toxicological profile of 2,3,6-trifluorotoluene is essential for its safe application across industries.

Findings:

- Toxicokinetics: Studies reveal that this compound exhibits a biological half-life of approximately 20 hours when administered orally or intravenously. Its absorption rates vary significantly depending on the vehicle used (e.g., corn oil vs. α-cyclodextrin) .

- Effects on Organ Systems: High doses have been associated with liver hypertrophy and nephropathy in animal models, indicating the need for careful dosage management during applications .

Mecanismo De Acción

The mechanism by which 2,3,6-Trifluorotoluene (Methyl D3) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, thereby influencing biochemical pathways and reactions.

Comparación Con Compuestos Similares

2,4,6-Trifluorotoluene: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.

2,3,5-Trifluorotoluene: Another isomer with distinct chemical properties and uses.

2,3,4-Trifluorotoluene: Differing in the position of fluorine atoms, affecting its chemical behavior.

Uniqueness: 2,3,6-Trifluorotoluene (Methyl D3) is unique due to its specific fluorine atom arrangement, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it particularly useful in certain chemical syntheses and industrial applications.

Actividad Biológica

2,3,6-Trifluorotoluene, also known as Methyl D3, is a fluorinated aromatic compound with significant implications in various biological contexts. This article reviews its biological activity, focusing on mutagenicity, cytotoxicity, and potential therapeutic applications based on recent studies.

- Chemical Formula : C7H5F3

- Molecular Weight : 162.11 g/mol

- CAS Number : 50998-43-0

Mutagenicity Studies

Research on the mutagenic potential of 2,3,6-Trifluorotoluene has been limited but informative. A study assessing similar compounds indicated that p-chloro-α,α,α-trifluorotoluene was not mutagenic in several bacterial strains including S. typhimurium and E. coli, both with and without metabolic activation . While direct studies on Methyl D3 are scarce, the structural similarities suggest a potentially low mutagenic risk.

Cytotoxicity and Anticancer Activity

Recent investigations into related trifluoromethyl compounds have demonstrated notable anticancer activities. For instance, derivatives incorporating trifluoromethyl groups have shown enhanced biological activity against various cancer cell lines:

These findings suggest that the trifluoromethyl group may enhance the efficacy of anticancer agents through increased lipophilicity and interaction with target proteins.

Toxicological Studies

Toxicological assessments have highlighted the potential adverse effects of related fluorinated compounds. For example:

- Inhalation studies on p-chloro-α,α,α-trifluorotoluene in rats indicated dose-dependent increases in liver tumors and other neoplastic changes .

- Significant findings included hepatocellular adenomas and carcinomas at exposure levels as low as 100 ppm .

Although specific data on Methyl D3 remains limited, these results raise concerns regarding the long-term exposure effects of fluorinated toluenes.

Case Studies and Applications

- Antimicrobial Activity :

- Drug Development :

Propiedades

IUPAC Name |

1,2,4-trifluoro-3-(trideuteriomethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3/i1D3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXRWIKZIXEYRM-FIBGUPNXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC(=C1F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.